2-amino-N'-[(E)-(4-hydroxy-3-nitrophenyl)methylidene]-4-methyl-1,3-thiazole-5-carbohydrazide
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Overview
Description
2-amino-N’-{4-hydroxy-3-nitrobenzylidene}-4-methyl-1,3-thiazole-5-carbohydrazide is a complex organic compound that features a thiazole ring, a nitrobenzylidene group, and a carbohydrazide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-N’-{4-hydroxy-3-nitrobenzylidene}-4-methyl-1,3-thiazole-5-carbohydrazide typically involves multiple steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized by the cyclization of appropriate precursors such as 4-amino-2-thioxo-2,3-dihydro-3-substituted-1,3-thiazole-5-carboxamides with reagents like trifluoroacetic anhydride.
Introduction of the Nitrobenzylidene Group: The nitrobenzylidene group is introduced through a condensation reaction between 4-hydroxy-3-nitrobenzaldehyde and the thiazole derivative.
Formation of the Carbohydrazide Moiety: The carbohydrazide moiety is formed by reacting the intermediate product with hydrazine hydrate under controlled conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, precise temperature control, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-amino-N’-{4-hydroxy-3-nitrobenzylidene}-4-methyl-1,3-thiazole-5-carbohydrazide can undergo various chemical reactions, including:
Oxidation: The nitro group can be further oxidized to form nitroso or other higher oxidation state derivatives.
Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The amino group on the thiazole ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as hydrogen gas (H₂) with palladium on carbon (Pd/C) or sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides.
Major Products
Oxidation: Formation of nitroso derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted thiazole derivatives.
Scientific Research Applications
2-amino-N’-{4-hydroxy-3-nitrobenzylidene}-4-methyl-1,3-thiazole-5-carbohydrazide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and antifungal agent.
Medicine: Explored for its potential anticancer properties and as a lead compound for drug development.
Industry: Utilized in the development of new materials with specific properties, such as dyes and polymers.
Mechanism of Action
The mechanism of action of 2-amino-N’-{4-hydroxy-3-nitrobenzylidene}-4-methyl-1,3-thiazole-5-carbohydrazide involves its interaction with various molecular targets:
Molecular Targets: The compound can interact with enzymes and receptors in biological systems, potentially inhibiting or activating specific biochemical pathways.
Pathways Involved: It may interfere with cellular processes such as DNA replication, protein synthesis, or metabolic pathways, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
Sulfathiazole: An antimicrobial drug containing a thiazole ring.
Ritonavir: An antiretroviral drug with a thiazole moiety.
Abafungin: An antifungal drug with a thiazole structure.
Uniqueness
2-amino-N’-{4-hydroxy-3-nitrobenzylidene}-4-methyl-1,3-thiazole-5-carbohydrazide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its nitrobenzylidene and carbohydrazide moieties differentiate it from other thiazole derivatives, providing unique opportunities for research and application.
Properties
Molecular Formula |
C12H11N5O4S |
---|---|
Molecular Weight |
321.31 g/mol |
IUPAC Name |
2-amino-N-[(E)-(4-hydroxy-3-nitrophenyl)methylideneamino]-4-methyl-1,3-thiazole-5-carboxamide |
InChI |
InChI=1S/C12H11N5O4S/c1-6-10(22-12(13)15-6)11(19)16-14-5-7-2-3-9(18)8(4-7)17(20)21/h2-5,18H,1H3,(H2,13,15)(H,16,19)/b14-5+ |
InChI Key |
IXQCFBLDIDTPEP-LHHJGKSTSA-N |
Isomeric SMILES |
CC1=C(SC(=N1)N)C(=O)N/N=C/C2=CC(=C(C=C2)O)[N+](=O)[O-] |
Canonical SMILES |
CC1=C(SC(=N1)N)C(=O)NN=CC2=CC(=C(C=C2)O)[N+](=O)[O-] |
Origin of Product |
United States |
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